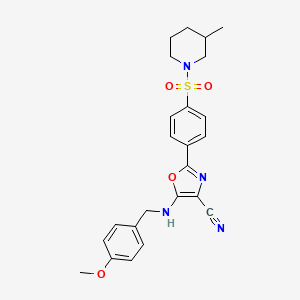
1-methyl-3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of triazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related 1,2,4-triazole compounds has been reported using different starting materials and conditions. In one study, 1,2,4-triazole derivatives were synthesized by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde, leading to a series of novel compounds . Another approach involved the condensation, chlorination, and esterification reactions starting from 1H-1,2,4-triazol and an appropriate acid . These methods highlight the versatility of synthetic routes available for triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of a triazole compound was confirmed through diffractions of IR, 1H NMR, and X-ray . Similarly, another triazole derivative's structure was elucidated using 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination . These studies demonstrate the importance of these techniques in determining the molecular structure of triazole derivatives.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potentially different properties. For instance, the reaction of a triazole compound with hydroxylamine hydrochloride resulted in the formation of an oxime derivative in high yield . Oxidation reactions are also common, as seen in the aerial oxidation of a dihydro-1,2,4-triazin-6(1H)-one derivative, which yielded a mixture of products . These reactions are crucial for the modification and functionalization of triazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, lipophilicity, and thermal stability, are essential for their practical applications. The physicochemical properties of a series of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were investigated, including their in vitro antioxidant activities and lipophilicity using HPLC . The thermal degradation kinetics of these compounds were also studied, providing insights into their stability . Additionally, the solubility and energetic behavior of triazole compounds in different solvent media have been examined, revealing the influence of solvent polarity on the total energy of the compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One-Pot Synthesis and Spectral Analysis : A study highlighted the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a one-pot strategy, characterizing them through FT-IR, NMR spectroscopy, and X-ray diffraction analyses. This method emphasized the efficient synthesis and detailed structural analysis of triazole derivatives, contributing to the understanding of their molecular structures and interactions (Ahmed et al., 2016).
Oxidative Cyclization-Alkoxycarbonylation : Another research focused on the catalytic reactions under oxidative carbonylation conditions to yield various heterocyclic derivatives, including tetrahydrofuran and oxazoline, showcasing the flexibility of using triazole frameworks for synthesizing diverse molecular architectures (Bacchi et al., 2005).
Biomedical Applications
Antiviral Activity Against COVID-19 : A study presented the synthesis of thiadiazole-based molecules containing 1,2,3-triazole moiety, showing promising antiviral activity against COVID-19 by inhibiting the main coronavirus protease. This work underscores the potential of triazole derivatives in the development of novel antiviral agents (Rashdan et al., 2021).
Catalytic Applications : Research into half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands explored their use in catalytic oxidation and transfer hydrogenation, indicating the utility of triazole compounds in catalysis and potentially in creating more efficient chemical processes (Saleem et al., 2013).
Chemical Properties and Reactivity
Novel Heterocyclic Systems : Investigations into spiro-fused azirino-pyrazolones illustrated the synthesis and characterization of new heterocyclic systems. Such studies expand the repertoire of triazole-containing compounds, demonstrating their role in generating novel chemical entities with potentially unique properties (Holzer et al., 2003).
Antioxidant Activity and Physicochemical Properties : Research on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives evaluated their in vitro antioxidant activities and physicochemical properties, highlighting the compound's potential in developing antioxidants and studying their chemical behavior (Yüksek et al., 2015).
Eigenschaften
IUPAC Name |
2-methyl-5-(oxolan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-6-13-9(8-5-4-7-15-8)11-12(2)10(13)14/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSZJEHEMCEGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCO2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)
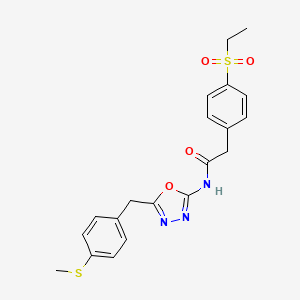
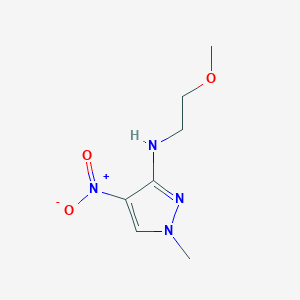

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)
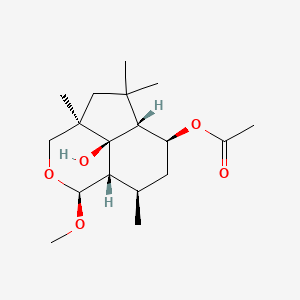
![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)
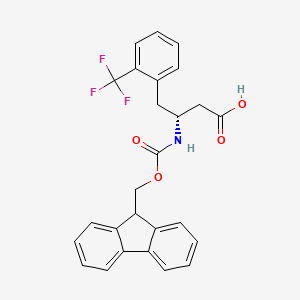
![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)
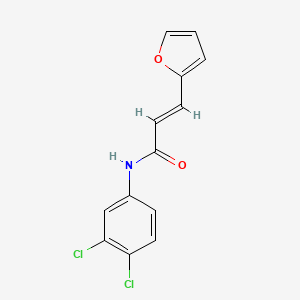
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)

